methyl 4-oxo-4-[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]butanoate
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Overview
Description
Methyl 4-oxo-4-[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]butanoate is a complex organic compound that features a unique structure combining a pyrrole ring, a benzofuran moiety, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4-[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]butanoate typically involves multi-step organic reactions. One common method includes the cyclization of glycine-derived enamino amides, which can be achieved under Boc-deprotection conditions . Another approach involves the oxidative cyclization of β-enaminones, which is a well-studied method for synthesizing pyrrolin-4-ones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Ni(II) or Cu(II), can facilitate the cyclization processes, making the production more efficient .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4-[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or pyrrole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-oxo-4-[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]butanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 4-oxo-4-[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Shares a similar pyrrole structure and is known for its bioactive properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Another compound with a pyrrole ring, used in monoclonal antibody production.
Uniqueness
Methyl 4-oxo-4-[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]butanoate is unique due to its combination of a benzofuran moiety with a pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15NO4 |
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Molecular Weight |
297.30 g/mol |
IUPAC Name |
methyl 4-oxo-4-(3-pyrrol-1-yl-1-benzofuran-2-yl)butanoate |
InChI |
InChI=1S/C17H15NO4/c1-21-15(20)9-8-13(19)17-16(18-10-4-5-11-18)12-6-2-3-7-14(12)22-17/h2-7,10-11H,8-9H2,1H3 |
InChI Key |
WLRWYXHJSOBTDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)C1=C(C2=CC=CC=C2O1)N3C=CC=C3 |
Origin of Product |
United States |
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